7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one
Description
This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core substituted with a 2-fluorobenzyloxy group at position 7 and a 7-methoxy-2-oxo-2H-chromen-4-yl moiety at position 2. Its structure combines fluorinated and methoxylated aromatic systems, which are known to enhance metabolic stability and binding affinity in bioactive molecules . The fluorine atom at the benzyl group may improve lipophilicity and resistance to oxidative degradation, while the methoxy group on the chromenone scaffold could influence electronic properties and target interactions .
Properties
Molecular Formula |
C26H17FO6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C26H17FO6/c1-30-17-8-9-19-20(13-25(28)32-24(19)11-17)21-10-15-6-7-18(12-23(15)33-26(21)29)31-14-16-4-2-3-5-22(16)27/h2-13H,14H2,1H3 |
InChI Key |
SYPZAJRWSFBANN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=CC=C5F)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-methoxy-4-chloro-2H-chromen-2-one with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Effects on Pharmacological Activity
Key structural variations among coumarin derivatives include substituent type (e.g., halogen, methoxy, alkyl chains) and position, which modulate biological activity. Below is a comparative analysis:
Notes:
- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound may offer better metabolic stability than chlorine analogs due to fluorine’s electronegativity and smaller atomic radius, which reduce susceptibility to enzymatic cleavage .
- Methoxy vs. Hydroxy: The 7-methoxy group on the chromenone core likely enhances lipophilicity compared to hydroxylated derivatives (e.g., ), improving blood-brain barrier penetration for CNS targets .
- Hybrid Structures: Compounds with extended chains (e.g., ’s thioether-benzooxazole) show varied activity profiles, suggesting that bulky substituents may hinder target binding compared to the target compound’s compact chromenone-chromenone architecture .
Physicochemical Properties
- Molecular Weight : The target compound (~434.38) is heavier than simpler analogs (e.g., : 335.18) but lighter than hybrid molecules with long alkyl chains (e.g., : up to ~500). This positions it within the optimal range for oral bioavailability .
- Lipophilicity (logP) : The 2-fluorobenzyl and methoxy groups likely increase logP compared to polar derivatives (e.g., ’s trihydroxy substituents), favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
